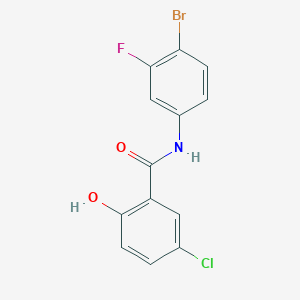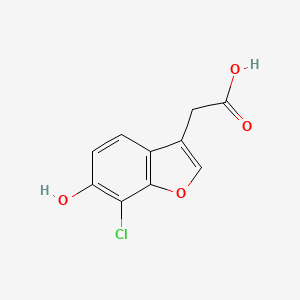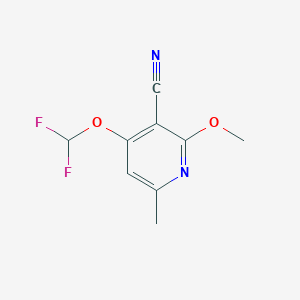
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, a methyl group, and a carbonitrile group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the difluoromethylation of a suitable pyridine precursor. This process typically includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyridine derivative, such as 2-methoxy-6-methylpyridine-3-carbonitrile.
Difluoromethylation: The difluoromethylation reaction is carried out using difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfone, in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine ring. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, amines, and organometallic reagents under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy and carbonitrile groups contribute to the compound’s binding affinity and selectivity towards specific targets, such as enzymes or receptors involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in the presence of an aniline moiety instead of a pyridine ring.
4-(Difluoromethoxy)phenyl isocyanate: Similar in having the difluoromethoxy group, but it contains an isocyanate functional group attached to a phenyl ring.
Difluoromethoxylated Ketones: These compounds contain the difluoromethoxy group attached to a ketone, which can be used as building blocks for synthesizing nitrogen-containing heterocycles.
Uniqueness
4-(Difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific binding affinity towards biological targets. These properties make it a valuable compound in various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F2N2O2 |
|---|---|
Peso molecular |
214.17 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-methoxy-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8F2N2O2/c1-5-3-7(15-9(10)11)6(4-12)8(13-5)14-2/h3,9H,1-2H3 |
Clave InChI |
HLOSZFSJAUTHTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=N1)OC)C#N)OC(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
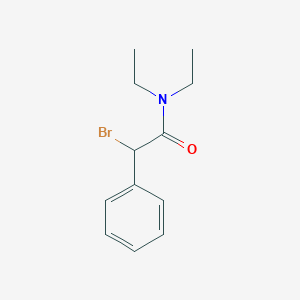
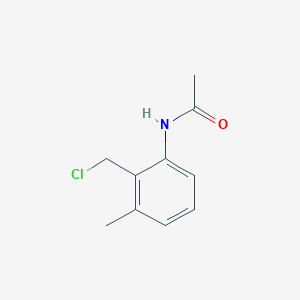
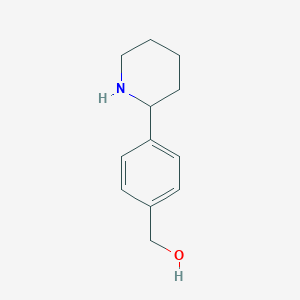

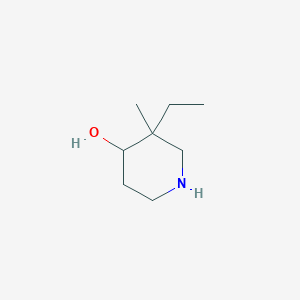
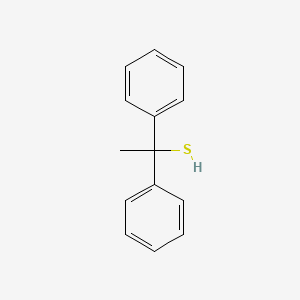
![1-(6-Chlorobenzo[b]thien-3-yl)-piperazine](/img/structure/B8275892.png)
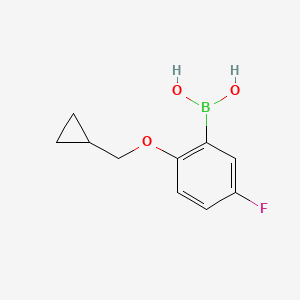
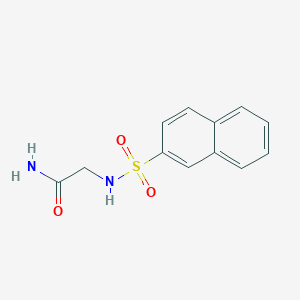
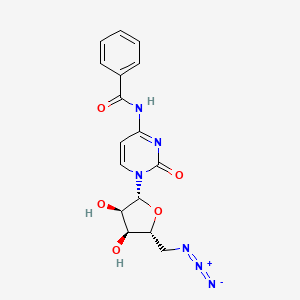
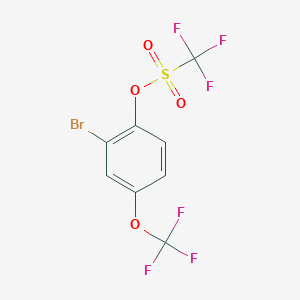
![Thieno[3,2-b]pyrrolizine](/img/structure/B8275937.png)
